molecular formula C8H10O2S B13088801 2-(3-Methylthiophen-2-yl)propanoic acid

2-(3-Methylthiophen-2-yl)propanoic acid

Cat. No.: B13088801
M. Wt: 170.23 g/mol
InChI Key: KMFYTBJSQZPFLA-UHFFFAOYSA-N
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Description

2-(3-Methylthiophen-2-yl)propanoic acid is an organic compound with the molecular formula C8H10O2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylthiophen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-methylthiophene with a suitable propanoic acid derivative under acidic or basic conditions. For example, the compound can be synthesized by the Friedel-Crafts acylation of 3-methylthiophene with propanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylthiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methylthiophen-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to modulate enzyme activity or interact with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methylthiophen-2-yl)propanoic acid is unique due to the presence of both a thiophene ring and a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biological Activity

2-(3-Methylthiophen-2-yl)propanoic acid, a compound with a thiophene ring structure, has garnered attention in medicinal chemistry for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10O2SC_9H_{10}O_2S, with a molecular weight of approximately 182.24 g/mol. The presence of the thiophene moiety is significant as it contributes to the compound's unique electronic properties and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Thiophene derivatives are known to modulate several biological pathways, often acting as inhibitors or agonists in enzymatic reactions or receptor signaling.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which play crucial roles in cell signaling pathways.
  • Receptor Modulation : It interacts with neurotransmitter receptors, influencing neurotransmission and potentially providing therapeutic effects in neurological disorders.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, indicating its potential use in inflammatory diseases.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation, particularly in specific cancer lines.

Data Table: Biological Activities Summary

Activity TypeTest Model/MethodObserved EffectReference
AntimicrobialAgar diffusion assayInhibition of bacterial growth
Anti-inflammatoryMouse paw edema modelReduction in paw swelling
AnticancerMTT assay on cancer cellsInhibition of cell proliferation

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound, researchers found that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, highlighting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

A recent investigation utilized a mouse model to evaluate the anti-inflammatory effects of the compound. Mice treated with 20 mg/kg showed a significant reduction in paw edema compared to the control group (p < 0.05), indicating its potential utility in treating inflammatory conditions such as arthritis.

Case Study 3: Anticancer Activity

Research conducted on various cancer cell lines demonstrated that this compound inhibited proliferation by up to 70% at concentrations of 100 µM. This suggests its potential as a lead compound for developing anticancer therapies.

Properties

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

2-(3-methylthiophen-2-yl)propanoic acid

InChI

InChI=1S/C8H10O2S/c1-5-3-4-11-7(5)6(2)8(9)10/h3-4,6H,1-2H3,(H,9,10)

InChI Key

KMFYTBJSQZPFLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C)C(=O)O

Origin of Product

United States

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